molecular formula C9H10N4O3 B2920395 3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 840455-77-8

3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B2920395
CAS No.: 840455-77-8
M. Wt: 222.204
InChI Key: YYXHUFWAGNUXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound featuring a fused triazolopyrimidine core substituted with a methyl group at position 5, a ketone at position 7, and a propanoic acid side chain at position 2. Its molecular formula is C₁₀H₁₀N₄O₃, with a molecular weight of 234.21 g/mol .

Properties

IUPAC Name

3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5-4-7(14)13-9(10-5)11-6(12-13)2-3-8(15)16/h4H,2-3H2,1H3,(H,15,16)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXHUFWAGNUXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331257
Record name 3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

840455-77-8
Record name 3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,2,4-triazole-3-carboxylic acid with a suitable aldehyde or ketone, followed by cyclization to form the triazolopyrimidine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Similar compounds differ primarily in substituents at positions 5 and 7 of the triazolopyrimidine core and modifications to the propanoic acid side chain. Key structural variations include:

  • 5-position substitutions : Methyl, cyclopropyl, aryl (e.g., phenyl, bromophenyl), and heteroaryl (e.g., pyrazolyl).
  • 7-position substitutions : Oxo, trifluoromethyl, difluoromethyl.
  • Side-chain modifications: Propanoic acid, propanol, or ester derivatives.

Representative Examples:

3-[5-(1-Ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Substitutions: 5-(1-ethyl-pyrazol-4-yl), 7-trifluoromethyl. Molecular formula: C₁₄H₁₂F₃N₅O₂; Molecular weight: 355.27 g/mol .

3-[7-(Difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Substitutions: 5-(1,5-dimethyl-pyrazol-4-yl), 7-difluoromethyl. Molecular formula: C₁₄H₁₄F₂N₆O₂; Molecular weight: 336.30 g/mol . The difluoromethyl group balances electronegativity and metabolic stability.

P7116110114: 3-[5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol Substitutions: 5-(4-bromophenyl), 7-(2,4-dimethoxyphenyl); side chain: propanol. Molecular formula: C₂₂H₂₀BrN₅O₃; Molecular weight: 500.33 g/mol . Demonstrates 95% inhibition of KLK7, highlighting the impact of aromatic substituents on target binding .

Physicochemical Properties

Compound Name Melting Point (°C) LogP<sup>*</sup> Aqueous Solubility Key Spectroscopic Data (NMR/MS)
Target Compound Not reported ~1.2 (estimated) Moderate Not available
Compound 20 () 231 3.5 Low 1H NMR (DMSO-d6): δ 10.45 (NH), 8.61–8.55 (m, 3H), 2.45 (s, 3H)
3a () 180–182 2.8 Moderate IR: 1720 cm⁻¹ (C=O ester); 1H NMR: δ 1.35 (t, 3H, CH₃)
P7116110095 () Not reported 4.1 Low MS: m/z 455.1 (M+H<sup>+</sup>)

<sup>*</sup>LogP values estimated using fragment-based methods.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name 5-Substituent 7-Substituent Biological Activity (Key Finding) Reference
Target Compound Methyl Oxo Not explicitly reported
3-[5-Cyclopropyl-7-(difluoromethyl)-... Cyclopropyl Difluoromethyl Intermediate for agrochemicals
P7116110095 4-Chlorophenyl 3-Bromophenyl 84% KLK7 inhibition
2d () 4-Chlorophenyl Acetyl Antimicrobial (apple decay inhibition)

Biological Activity

3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound belonging to the class of triazolopyrimidines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential antimicrobial agents. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, cytotoxicity, and potential applications in drug development.

IUPAC Name: this compound
Molecular Formula: C₉H₁₀N₄O₃
Molecular Weight: 210.20 g/mol
CAS Number: 135409149

Synthesis

The synthesis of this compound typically involves multi-component reactions under green chemistry conditions. For instance, lemon juice has been used as an acidic catalyst in the synthesis of related triazole derivatives . This method not only enhances yield but also reduces environmental impact.

Antimicrobial Activity

Research has demonstrated that derivatives of triazolopyrimidines exhibit significant antimicrobial activity against various strains of bacteria. In a study evaluating a series of triazole derivatives, it was found that compounds similar to this compound displayed promising Minimum Inhibitory Concentration (MIC) values against multidrug-resistant (MDR) bacteria such as Klebsiella pneumoniae and Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
3cMRSA0.51.0
9dK. pneumoniae0.250.5
Reference DrugCephalothin2.04.0

These results indicate that the tested compounds not only inhibit bacterial growth but also exhibit bacteriostatic effects at lower concentrations compared to standard antibiotics.

Cytotoxicity Studies

Cytotoxicity assays conducted on VERO cell lines revealed that the most active compounds derived from triazolopyrimidine structures have a favorable selectivity index. The half-maximal cytotoxic concentration (CC50) values indicated that these compounds are less toxic to mammalian cells compared to their antimicrobial efficacy against bacterial strains .

Table 2: Cytotoxicity Profile

CompoundCC50 (µM)Selectivity Index
2c>100>200
3c>80>160
Reference CompoundDoxorubicin0.5

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives where researchers aimed to discover new antibacterial agents with lower toxicity profiles and higher efficacy against MDR strains. The study highlighted that certain structural modifications significantly enhanced antibacterial activity while maintaining low cytotoxicity towards human cells .

Q & A

Basic: What are the established synthetic routes for 3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid?

Methodological Answer:
The compound can be synthesized via condensation reactions between triazolopyrimidine precursors and propanoic acid derivatives. For example:

  • Step 1: Prepare the triazolopyrimidine core by cyclizing 5-methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine using a catalytic additive (e.g., acetic acid or urea) under reflux conditions .
  • Step 2: Functionalize the core with a propanoic acid moiety via nucleophilic substitution or coupling reactions (e.g., using propionyl chloride in anhydrous DMF).
  • Characterization: Confirm structure via ¹H/¹³C NMR (peaks at δ 2.5–3.5 ppm for methyl/propanoic groups), IR (C=O stretch at ~1700 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass) .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
Use a multi-spectral approach :

  • NMR Spectroscopy: Assign peaks for the triazolopyrimidine ring (e.g., aromatic protons at δ 7.0–8.5 ppm) and propanoic acid side chain (e.g., methylene protons at δ 2.5–3.0 ppm). Compare with literature data for analogous triazolopyrimidines .
  • IR Spectroscopy: Verify lactam (C=O at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functional groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₀H₁₀N₄O₃) with <2 ppm error .

Intermediate: What experimental strategies are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar diffusion or MIC (Minimum Inhibitory Concentration) methods. Compare with control antibiotics (e.g., ampicillin) .
  • Enzyme Inhibition Studies: Assess binding to target enzymes (e.g., kinases, oxidoreductases) via fluorescence quenching or surface plasmon resonance (SPR) . Use recombinant enzymes and measure IC₅₀ values .

Advanced: How can computational methods optimize its synthesis or reactivity?

Methodological Answer:

  • Reaction Path Search: Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, calculate activation energies for cyclization steps using Gaussian or ORCA software .
  • Machine Learning (ML): Train models on reaction databases (e.g., USPTO) to predict optimal solvents, catalysts, or temperatures. Validate predictions with small-scale experiments .

Advanced: How to resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

  • Cross-Validation: Re-analyze samples using 2D NMR (COSY, HSQC) to confirm peak assignments. For ambiguous bioactivity results, repeat assays with stricter controls (e.g., ATP quantification in kinase assays) .
  • Isotopic Labeling: Track reaction intermediates (e.g., ¹³C-labeled propanoic acid) to confirm bond formation pathways .
  • Crystallography: If possible, obtain X-ray crystal structures to unambiguously confirm stereochemistry and hydrogen-bonding patterns .

Advanced: What statistical approaches improve synthetic yield or reproducibility?

Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, molar ratios). For example, a Box-Behnken design can reduce the number of trials while maximizing yield .
  • Multivariate Analysis: Apply principal component analysis (PCA) to identify critical variables (e.g., solvent polarity, catalyst loading) affecting purity or yield .

Advanced: How to assess its stability under varying storage or experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis byproducts) .
  • pH-Dependent Stability: Incubate in buffers (pH 2–10) and quantify intact compound using UV-Vis spectroscopy (λmax ~260 nm for triazolopyrimidine) .

Advanced: What strategies mitigate toxicity or off-target effects in biological studies?

Methodological Answer:

  • Cytotoxicity Screening: Use MTT assays on mammalian cell lines (e.g., HEK293) to determine LC₅₀ values. Compare with therapeutic index (IC₅₀/LC₅₀) .
  • Proteomics Profiling: Apply LC-MS/MS to identify off-target protein interactions. Use CRISPR-Cas9 knockouts to validate specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.